

# Allyl fluoride molecular weight and structure

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Compound of Interest		
Compound Name:	Allyl fluoride	
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An In-depth Technical Guide to **Allyl Fluoride** for Researchers and Drug Development Professionals

#### Introduction

Allyl fluoride (3-fluoropropene) is an organofluorine compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, which includes a vinyl group adjacent to a fluorinated carbon, imparts distinct reactivity that is of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of fluorine into organic molecules can profoundly influence their biological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, allyl fluoride and its derivatives are pivotal precursors for the synthesis of novel therapeutic agents and advanced materials.[1] [4] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and reactivity of allyl fluoride, with a focus on its applications in drug discovery and development.

## **Molecular Structure and Properties**

**Allyl fluoride** is a colorless gas at room temperature.[5] The presence of the electronegative fluorine atom significantly influences the electronic properties of the adjacent double bond, affecting its reactivity in various chemical transformations.[1]

#### **Chemical Structure:**

The structure of **allyl fluoride** consists of a three-carbon chain with a double bond between the first and second carbon atoms and a fluorine atom attached to the third.



SMILES: C=CCF[6] InChl: InChl=1S/C3H5F/c1-2-3-4/h2H,1,3H2[7][8][9]

#### **Quantitative Data Summary:**

A summary of the key physicochemical properties of **allyl fluoride** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C₃H₅F[7][8][9]
Molecular Weight	60.0702 g/mol [7][8][9]
CAS Registry Number	818-92-8[7][8][9]
Boiling Point	-3 °C (270.15 K)[5]
Density	0.764 g/cm <sup>3</sup> [10]
XLogP3	1.14190[10]
IUPAC Name	3-fluoroprop-1-ene

### Synthesis of Allyl Fluoride and its Derivatives

The synthesis of allylic fluorides can be achieved through various methods, each with its own advantages and substrate scope. These methods are crucial for accessing fluorinated molecules for further development.

#### **Electrophilic Fluorination of Alkenes**

A common and direct method for synthesizing aryl allylic fluorides involves the electrophilic fluorination of alkenes.[11] This approach often utilizes a fluorinating agent such as Selectfluor. [11]

Experimental Protocol: Synthesis of Aryl Allylic Fluorides using Selectfluor[11]

- Reactants: A substituted styrene (olefin source) and Selectfluor (electrophilic fluorinating agent).
- Solvent: Dimethylformamide (DMF).



#### Procedure:

- Dissolve the styrene derivative in DMF in a suitable reaction vessel.
- Add Selectfluor to the solution. The reaction proceeds efficiently under mild conditions and does not require a transition-metal catalyst.
- The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
- The crude product is then purified, typically by column chromatography, to yield the aryl allylic fluoride.
- Outcome: This method provides good to excellent yields of the desired aryl allylic fluorides.
  [11]

## **Synthesis from Propene**

**Allyl fluoride** can be prepared from propene through a two-step process involving halogenation followed by a halide exchange reaction.[12]

Experimental Protocol: Two-Step Synthesis of Allyl Fluoride from Propene[12]

- Step 1: Free Radical Halogenation
  - Reactants: Propene (CH<sub>3</sub>-CH=CH<sub>2</sub>) and chlorine (Cl<sub>2</sub>).
  - o Conditions: The reaction is carried out in the presence of ultraviolet (UV) light.
  - Procedure: Propene is reacted with chlorine under UV irradiation to produce 1chloropropene (CH<sub>3</sub>-CH=CHCI).
- Step 2: Halide Exchange
  - Reactants: 1-chloropropene and sodium fluoride (NaF).



- Solvent: Acetone.
- Procedure: The 1-chloropropene obtained from the first step is treated with sodium fluoride in acetone. A nucleophilic substitution reaction occurs, where the fluoride ion replaces the chloride ion.
- Product: The final product is allyl fluoride (CH<sub>2</sub>=CH-CH<sub>2</sub>F).[12]

## **Palladium-Catalyzed Asymmetric Synthesis**

For the synthesis of enantioenriched allylic fluorides, which are of high value in drug development, palladium-catalyzed asymmetric methods have been developed.[13]

Experimental Protocol: Enantioselective Fluorination of Allylic Chlorides[13]

- Reactants: A cyclic allylic chloride, silver(I) fluoride (AgF) as the fluoride source.
- Catalyst System: A palladium(0) catalyst, such as Pd(dba)<sub>2</sub>, and a chiral bisphosphine ligand (e.g., Trost ligand).
- Procedure:
  - The allylic chloride, AgF, Pd(0) catalyst, and chiral ligand are combined in a suitable solvent under an inert atmosphere.
  - The reaction is typically run at room temperature.
  - The progress of the reaction is monitored until the starting material is consumed.
  - Workup and purification by chromatography afford the highly enantioenriched cyclic allylic fluoride.
- Mechanism: This reaction is proposed to proceed via an S<sub>n</sub>2-type attack of the fluoride ion on a Pd(II)-allyl intermediate.[13]

## **Chemical Reactivity and Logical Relationships**



The reactivity of **allyl fluoride** is dominated by the interplay between the C-F bond and the adjacent  $\pi$ -system. It can participate in various transformations, including nucleophilic substitution and transition metal-catalyzed reactions.

```
// Nodes Propene [label="Propene\n(CH_3-CH=CH_2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloropropene [label="1-Chloropropene\n(CH_3-CH=CHCl)", fillcolor="#FBBC05", fontcolor="#202124"]; AllylFluoride [label="Allyl Fluoride\n(CH_2=CH-CH_2F)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Propene -> Chloropropene [label="+ Cl2, UV light\n(Halogenation)", color="#EA4335"]; Chloropropene -> AllylFluoride [label="+ NaF, Acetone\n(Halide Exchange)", color="#EA4335"]; }
```

Caption: A diagram illustrating the two-step synthesis of allyl fluoride from propene.

### **Applications in Research and Drug Development**

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[3] Allylic fluorides are particularly important motifs in this context.

- Metabolic Stability: Fluorine substitution at metabolically labile positions, such as benzylic or allylic sites, can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug in vivo.[2]
- Bioavailability: The introduction of fluorine can alter the lipophilicity (logP) of a molecule, which can in turn improve membrane permeability and oral bioavailability.[2]
- Bioactive Molecules: Allylic fluorides are key components of various bioactive molecules and serve as versatile intermediates for their synthesis.[13] Approximately 20% of all commercialized pharmaceutical drugs contain at least one fluorine atom.[1]
- PET Imaging: The isotope <sup>18</sup>F is a positron emitter used in Positron Emission Tomography (PET) imaging. The development of efficient methods for the synthesis of <sup>18</sup>F-labeled allylic fluorides is an active area of research for creating new diagnostic agents.[14]



 Polymer Science: Allyl fluoride is also utilized in the synthesis of fluorinated polymers, which exhibit desirable properties such as high thermal stability, low flammability, and low surface energy.[1]

### Conclusion

Allyl fluoride is a fundamentally important reagent and structural motif in modern organic and medicinal chemistry. Its unique electronic and structural properties, coupled with the increasing availability of sophisticated synthetic methods for its preparation, have solidified its role in the development of new pharmaceuticals and advanced materials. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of allylic fluorides is essential for the rational design of next-generation therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

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